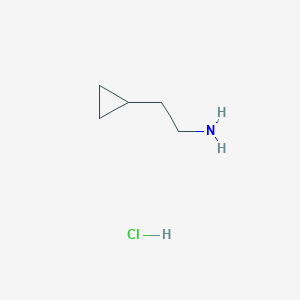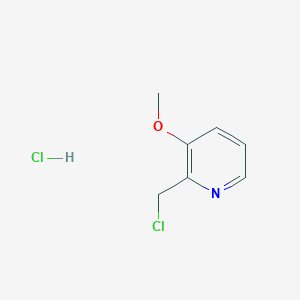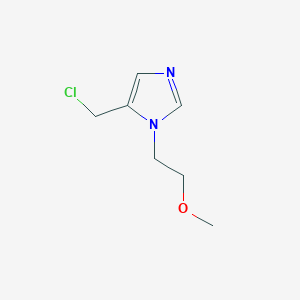
2-Cyclopropylethanamine hydrochloride
Overview
Description
2-Cyclopropylethanamine hydrochloride, also known by its CAS Number 89381-08-8, is a chemical compound with the linear formula C5H12ClN . It is typically stored at room temperature in an inert atmosphere .
Synthesis Analysis
The synthesis of 2-Cyclopropylethanamine hydrochloride involves a reaction with N-ethyl-N,N-diisopropylamine in isopropyl alcohol at 97℃ for 85 hours . The batch material is then stirred overnight at 20 ± 5°C. Pure water is added to the reactor, and when the batch temperature is at 20 ± 5°C, methyl tert-butyl ether is added to the reactor and the contents are stirred for 25 minutes .Molecular Structure Analysis
The molecular structure of 2-Cyclopropylethanamine hydrochloride is represented by the InChI code 1S/C5H11N.ClH/c6-4-3-5-1-2-5;/h5H,1-4,6H2;1H . The molecular weight of the compound is 121.61 .Physical And Chemical Properties Analysis
2-Cyclopropylethanamine hydrochloride is a solid at room temperature . It has a molecular weight of 121.61 and a linear formula of C5H12ClN .Scientific Research Applications
Metabolic Stability and Medicinal Chemistry
- 2-Cyclopropylethanamine hydrochloride and its derivatives, like other cyclopropyl-containing compounds, are known for their high metabolic stability in liver microsomes, which is crucial in medicinal chemistry (Shi, Liu, & Tang, 2006). This stability makes them attractive for drug development.
Cyclopropane in Drug Molecules
- The cyclopropyl fragment, commonly found in cyclopropylethanamine hydrochloride, is increasingly used in preclinical/clinical drug molecules due to its unique chemical properties, such as coplanarity of the carbon atoms and enhanced π-character of C-C bonds. These features contribute to enhancing drug potency and reducing off-target effects (Talele, 2016).
Synthesis and Application in Organic Chemistry
- Cyclopropane derivatives like 2-cyclopropylethanamine hydrochloride are important in organic synthesis. For example, they have been used in cyclopropyl transfer reactions onto cyclic amides and azoles, demonstrating their versatility in creating complex organic structures (Gagnon et al., 2007).
Role in Neurotransmitter Analogue Synthesis
- 2-Cyclopropylethanamine hydrochloride plays a role in the synthesis of constrained analogues of neurotransmitters. This synthesis is significant for studying neurotransmitter behavior and for developing potential therapeutic agents (Faler & Joullié, 2007).
Drug Design and Pharmacology
- In pharmacology, the structure of 2-cyclopropylethanamine hydrochloride has been utilized in the design of selective serotonin receptor agonists. Its molecular structure aids in achieving the desired selectivity and potency for therapeutic applications (Chen et al., 2011).
Safety and Hazards
properties
IUPAC Name |
2-cyclopropylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.ClH/c6-4-3-5-1-2-5;/h5H,1-4,6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPCWNJLKUBDAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620040 | |
| Record name | 2-Cyclopropylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylethanamine hydrochloride | |
CAS RN |
89381-08-8 | |
| Record name | 2-Cyclopropylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyclopropylethanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-chloro-N-[4-(3-methylphenoxy)phenyl]acetamide](/img/structure/B3024860.png)


![1-[4-(Chloromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B3024867.png)
![2-[(chloroacetyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B3024869.png)



![5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3024874.png)



